molecular formula C20H27N B11839920 1-(3-Cyclohexyl-1-phenylprop-2-yn-1-yl)piperidine

1-(3-Cyclohexyl-1-phenylprop-2-yn-1-yl)piperidine

Katalognummer: B11839920
Molekulargewicht: 281.4 g/mol
InChI-Schlüssel: ZSVUVQUTYKOOND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Cyclohexyl-1-phenylprop-2-yn-1-yl)piperidine is a chemical compound with the molecular formula C20H27N and a molecular weight of 281.44 g/mol This compound is characterized by the presence of a piperidine ring attached to a phenylprop-2-yn-1-yl group, which is further substituted with a cyclohexyl group

Vorbereitungsmethoden

The synthesis of 1-(3-Cyclohexyl-1-phenylprop-2-yn-1-yl)piperidine involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.

Analyse Chemischer Reaktionen

1-(3-Cyclohexyl-1-phenylprop-2-yn-1-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond into a single bond, forming saturated derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Cyclohexyl-1-phenylprop-2-yn-1-yl)piperidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(3-Cyclohexyl-1-phenylprop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include inhibition or activation of signaling cascades, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Vergleich Mit ähnlichen Verbindungen

1-(3-Cyclohexyl-1-phenylprop-2-yn-1-yl)piperidine can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the piperidine ring with the cyclohexyl and phenylprop-2-yn-1-yl groups, providing a distinct set of chemical and biological properties.

Eigenschaften

Molekularformel

C20H27N

Molekulargewicht

281.4 g/mol

IUPAC-Name

1-(3-cyclohexyl-1-phenylprop-2-ynyl)piperidine

InChI

InChI=1S/C20H27N/c1-4-10-18(11-5-1)14-15-20(19-12-6-2-7-13-19)21-16-8-3-9-17-21/h2,6-7,12-13,18,20H,1,3-5,8-11,16-17H2

InChI-Schlüssel

ZSVUVQUTYKOOND-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C#CC(C2=CC=CC=C2)N3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.